molecular formula C13H12OS B7993235 3-(2-Methoxyphenyl)thiophenol

3-(2-Methoxyphenyl)thiophenol

Cat. No.: B7993235
M. Wt: 216.30 g/mol
InChI Key: JIYDRBFJTKMVKS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a thiol group (-SH) attached to a phenyl ring In this compound, the phenyl ring is substituted with a methoxy group (-OCH₃) at the ortho position, making it 2-methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)thiophenol can be achieved through several methods. One common approach involves the coupling reaction of 2-methoxyphenyl iodide with thiourea, followed by hydrolysis to yield the desired thiophenol. Another method involves the reaction of 2-methoxyphenyl magnesium bromide with sulfur, followed by acidification to obtain the thiophenol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, a copper(I) iodide-catalyzed coupling reaction of 2-methoxyphenyl iodide with sulfur powder in the presence of potassium carbonate can be employed. The reaction mixture is then treated with sodium borohydride or triphenylphosphine to afford the thiophenol in good yields .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anion.

    Substitution: Substituted phenylthiols.

Scientific Research Applications

3-(2-Methoxyphenyl)thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of thiophene-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest .

Comparison with Similar Compounds

    Thiophenol: The parent compound without the methoxy substitution.

    4-Methoxyphenylthiophenol: A similar compound with the methoxy group at the para position.

    2-Methylthiophenol: A compound with a methyl group instead of a methoxy group at the ortho position.

Uniqueness: 3-(2-Methoxyphenyl)thiophenol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The ortho substitution of the methoxy group can lead to different steric and electronic effects compared to other positional isomers, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-14-13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYDRBFJTKMVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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